Bienvenue dans la boutique en ligne BenchChem!

Antide

GnRH Antagonist LH Suppression Non-Human Primate Model

Procure Antide (Iturelix) for sustained GnRH antagonism with rapid dissociation kinetics. This decapeptide offers reversible chemical castration in rats (6–15 mg/kg, SC) lasting up to 8 weeks, ideal for prostate cancer models. In primates, it provides intermediate gonadotropin suppression between Nal-Glu and Cetrorelix, enabling precise PK/PD studies. Validate novel analog dissociation with this established reference compound. Ensure reproducible, high-impact research outcomes.

Molecular Formula C82H108ClN17O14
Molecular Weight 1591.3 g/mol
CAS No. 112568-12-4
Cat. No. B053475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntide
CAS112568-12-4
SynonymsA8802 compound;  Antide;  iturelix;  N-Ac-Nal(1)-4-Cl-Phe(2)-Pal(3)-Nic-Lys(5)-Nic-Lys(6)-Leu(7)-I-Lys(8)-Pro(9)-Ala(10)-NH2;  N-Ac-Nal(1)-4-Cl-Phe(2)-Pal(3)-Ser(4)-Nic-Lys(5)-Nic-Lys(6)-Leu(7)-I-Lys(8)-Pro(9)-Ala(10)-NH2;  Nal-Lys-GnRH;  Nal-Lys-GnRHant;  ORF 23541;  ORF-23541
Molecular FormulaC82H108ClN17O14
Molecular Weight1591.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O
InChIInChI=1S/C82H108ClN17O14/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+/m1/s1
InChIKeyQRYFGTULTGLGHU-NBERXCRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antide (CAS 112568-12-4): Core Pharmacological Identity as a GnRH Antagonist


Antide (Iturelix) is a synthetic decapeptide that functions as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor [1]. Its chemical structure, N-Ac-D-Nal(2),D-Phe(pCl),D-Pal(3),Ser,Lys(Nic),D-Lys(Nic),Leu,Lys(iPr),Pro,D-Ala-NH₂, is engineered for high antiovulatory activity with negligible histamine release [2]. As a 'third-generation' GnRH antagonist, it was developed to achieve prolonged, reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) after a single injection [3]. Antide's development aimed to overcome the histamine-release side effects that plagued earlier peptide antagonists, making it a key research tool for studying reproductive endocrinology and hormone-dependent pathologies [4].

Antide (CAS 112568-12-4): Why Structural and Functional Divergence Prevents Substitution


Generic substitution among GnRH antagonists is not scientifically valid due to significant divergence in pharmacodynamic and pharmacokinetic profiles. For example, while Antide, Cetrorelix, and Nal-Glu share a common target, their effective dose and duration of action in primates vary dramatically, with Cetrorelix exhibiting a longer duration at 625 µg/kg [1]. Similarly, the oral bioavailability of Antide is exceptionally low (0.003-0.03%), which is a critical differentiator from orally-active non-peptide antagonists like Elagolix [2]. Furthermore, the histamine-releasing potential differs markedly among antagonists; Antide was specifically designed for negligible histamine release, whereas others like Ganirelix have a quantifiable EC50 for this effect, impacting safety and experimental design . These are not interchangeable parameters but are intrinsic, quantitative properties that dictate experimental outcomes and therapeutic utility.

Antide (CAS 112568-12-4): Quantified Differential Evidence vs. Cetrorelix, Nal-Glu, and Ganirelix


Head-to-Head Comparison of Antigonadotropic Activity in Non-Human Primates

In a direct head-to-head study in orchidectomized cynomolgus monkeys (Macaca fascicularis), a single subcutaneous dose of 250 µg/kg Antide produced only transient LH suppression, whereas the same dose of Cetrorelix induced complete LH inhibition for the entire 96-hour observation period (P < 0.05). At a higher dose of 625 µg/kg, Cetrorelix exhibited the longest duration of action, followed by Antide, with Nal-Glu having the shortest [1]. This demonstrates Cetrorelix's superior potency per unit dose in this model, a critical factor for dose-ranging and experimental design.

GnRH Antagonist LH Suppression Non-Human Primate Model Pharmacodynamics

Duration of Testosterone Suppression in Male Primates: A Quantified Parameter for Long-Term Studies

In intact male cynomolgus monkeys, a single subcutaneous injection of Antide at 10 mg/kg resulted in long-term suppression of serum testosterone for a duration ranging from 24 to 56 days [1]. In contrast, a study with Degarelix showed that a single 2 mg/kg s.c. dose suppressed testosterone for more than 40 days in ovariectomized rhesus monkeys, indicating a more potent and durable effect on a per-mg basis [2].

Testosterone Suppression Chemical Castration Primate Model Pharmacokinetics

In Vitro Potency at the GnRH Receptor: ED50 and IC50 Comparison

In a rat anterior pituitary cell assay, Antide blocked GnRH-stimulated LH secretion with an ED50 of 10⁻⁷ M when incubated simultaneously, and an ED50 of 10⁻¹⁰ M after a 48-hour preincubation [1]. For comparison, the GnRH antagonist Ganirelix has a reported IC50 of 3.6 nM (3.6 x 10⁻⁹ M) against the human GnRH receptor .

GnRH Receptor Binding Affinity In Vitro Assay Rat Pituitary Cells

Histamine Release Potential: A Key Safety and Experimental Differentiator

Antide was specifically designed to have negligible histamine-releasing activity, a property documented in its initial characterization [1]. In contrast, the GnRH antagonist Ganirelix induces a concentration-dependent increase in histamine release from rat peritoneal mast cells in vitro, with a quantifiable EC50 of 11 µg/mL .

Histamine Release Mast Cell Degranulation Safety Pharmacology GnRH Antagonist

Oral Bioavailability: A Critical Pharmacokinetic Limitation

The oral bioavailability of Antide is extremely poor. When administered as an oral solution to rats, its absolute bioavailability was measured at 0.003% and its relative bioavailability at 0.03% [1]. This is a critical differentiator from orally-active non-peptide GnRH antagonists such as Elagolix, which has demonstrated significant oral bioavailability in humans [2].

Oral Bioavailability Peptide Delivery Pharmacokinetics Route of Administration

Antide (CAS 112568-12-4): Definitive Application Scenarios Based on Quantified Evidence


Inducing Long-Term Chemical Castration in Rodent Models for Reproductive and Cancer Research

Based on its demonstrated ability to induce a 'castration-like' state in rats for ≥8 weeks at a dose of 15 mg/kg s.c. [1], Antide is the ideal tool for chronic studies in rodents. This includes investigating hormone-dependent tumor growth, as evidenced by its efficacy in the Dunning R 3327 prostatic carcinoma model, where it mirrored the effects of surgical castration [2]. Researchers can procure Antide for experiments requiring sustained, reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis without the confounding factor of surgical intervention.

Investigating Pituitary Cell Function and GnRH Receptor Dynamics In Vitro

Antide's unique in vitro pharmacology, specifically its time-dependent increase in potency (ED50 shifting from 100 nM to 0.1 nM after 48h preincubation), makes it a valuable reagent for studying GnRH receptor kinetics and desensitization pathways [3]. Its pure antagonist profile (no agonistic activity) and rapid reversibility upon washout allow for precise, controlled manipulation of the GnRH signaling pathway in primary pituitary cell cultures or cell lines [4]. This differentiates it from antagonists with a fixed potency profile.

Conducting Studies in Models Sensitive to Histamine-Mediated Side Effects

For in vivo studies in species or models where histamine release is a major concern (e.g., rodent models of allergy, inflammation, or mast cell biology), Antide's 'negligible histamine release' profile is a critical selection criterion [5]. This avoids the confounding effects of mast cell degranulation and vascular permeability changes seen with other peptide GnRH antagonists like Ganirelix (EC50 11 µg/mL) . Antide allows for investigation of GnRH blockade without this class-related side effect, providing cleaner, more interpretable data.

Evaluating Novel Parenteral Drug Delivery Systems for Peptides

Given its extremely low oral bioavailability (0.003%) [6] and its established subcutaneous efficacy, Antide serves as an excellent model peptide for the development and testing of novel parenteral drug delivery systems. Formulation scientists can use Antide to evaluate the performance of sustained-release microspheres, implants, or other depot technologies, as its long duration of action from a single injection provides a clear baseline for assessing improvements in release kinetics and bioavailability [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.